3-Amino Substituent Confers Unique Hydrogen-Bond Donor Capacity Relative to Des-Amino and 2-Chloro Analogs
The target compound possesses two hydrogen-bond donor (HBD) groups (3-NH₂ and tertiary –OH), whereas the des-amino analog 2-(2-methoxy-6-methylpyridin-4-yl)propan-2-ol (CAS 2228745-60-4) has only one HBD (tertiary –OH). The 2-chloro analog 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol (CAS 1429913-15-4) likewise has only one HBD. This difference is critical for target engagement in kinase active sites where the hinge-binding motif often requires a donor–acceptor pair [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (3-NH₂ + tertiary –OH) |
| Comparator Or Baseline | CAS 2228745-60-4: 1 HBD; CAS 1429913-15-4: 1 HBD |
| Quantified Difference | +1 HBD vs. both comparators |
| Conditions | Computed property per PubChem/ChemSrc; consistent with structural formula across databases |
Why This Matters
The additional HBD enables bidentate hinge-binding interactions common to kinase inhibitor pharmacophores, a functional capability absent in the mono-HBD analogs.
- [1] PubChem Compound Summary for CID 15521895. Hydrogen Bond Donor Count: 2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/302933-95-5 (accessed April 2026). View Source
